5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid
Overview
Description
5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C7H8O3S and a molecular weight of 172.20 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid is 1S/C7H8O3S/c1-4-6(11-2)3-5(10-4)7(8)9/h3H,1-2H3,(H,8,9) . This indicates the presence of a furan ring with a methyl group and a methylsulfanyl group attached to it, along with a carboxylic acid group .Physical And Chemical Properties Analysis
5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid is a powder that is stored at room temperature .Scientific Research Applications
Intramolecular Reactions and Structural Analysis
The compound is involved in intramolecular reactions, such as the 6-endo-dig-cyclization, resulting in the formation of structurally complex and potentially biologically active molecules. For instance, the reaction of related furan-2-carboxylic acid derivatives with bases can lead to the formation of compounds like ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate through intramolecular cyclization of thioketene. These reactions are significant for synthesizing heterocyclic compounds, which have various applications in pharmaceuticals and materials science (Remizov, Pevzner, & Petrov, 2019).
Biocatalysis and Polymer Industry
The compound and its derivatives serve as crucial intermediates in biocatalytic processes for producing furan carboxylic acids, significant in polymer and fine chemical industries. A substrate adaptation strategy can significantly improve the catalytic performances of certain cells, leading to high yields of various furan carboxylic acids (Wen, Zhang, Zong, & Li, 2020).
Analytical Chemistry and Ligand Synthesis
In analytical chemistry, furan-2-carboxylic acid derivatives are used in the chromatographic determination of compounds in honey. Moreover, these derivatives are synthesized for their potential applications as ligands in forming metal complexes with antimicrobial activities. The chelating properties of furan ring-containing organic ligands and their antimicrobial activity against various bacteria and fungi are studied extensively (Patel, 2020).
Synthesis of Novel Compounds
The compound is instrumental in synthesizing new classes of compounds with potential analgesic and anti-inflammatory activities. Its derivatives are synthesized by reacting with various agents, indicating its versatility and importance in creating bioactive molecules with medicinal properties (Gokulan, Jayakar, Alagarsamy, & Raja Solomon, 2012).
Safety And Hazards
properties
IUPAC Name |
5-methyl-4-methylsulfanylfuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-4-6(11-2)3-5(10-4)7(8)9/h3H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAKSZZUOAUZRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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